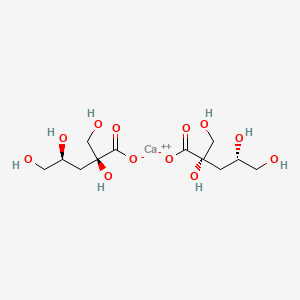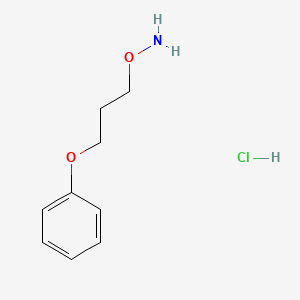
Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt is a chemical compound with the molecular formula 2C6H11O6*Ca. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt typically involves the reaction of 2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid with calcium ions. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium salt. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using batch or continuous processes. These methods involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The industrial production process may also include purification steps to remove impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in metabolic pathways and as a calcium source. In medicine, it is investigated for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of specialty chemicals and as an additive in various products .
Mechanism of Action
The mechanism of action of Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt involves its interaction with molecular targets and pathways in biological systems. The calcium ions in the compound can bind to specific proteins and enzymes, modulating their activity and influencing cellular processes. The hydroxymethyl and deoxy groups in the compound also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt can be compared with other similar compounds, such as calcium gluconate and calcium lactate. While all these compounds serve as calcium sources, this compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds:- Calcium gluconate
- Calcium lactate
- Calcium citrate
- Calcium carbonate
Properties
IUPAC Name |
calcium;(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2/t2*4-,6-;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCPQAABKGYIO-FRCKEXEZSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@](CO)(C(=O)[O-])O.C([C@@H](CO)O)[C@](CO)(C(=O)[O-])O.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22CaO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one](/img/structure/B579241.png)

![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)


![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)

![5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B579255.png)


![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide](/img/structure/B579259.png)
![(2S,3R,7R,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579264.png)
